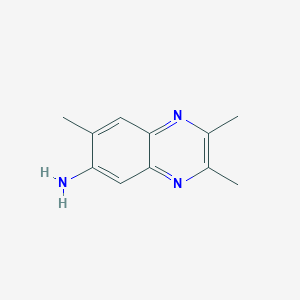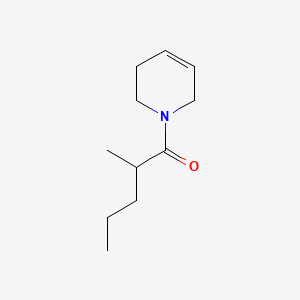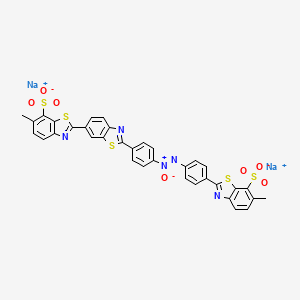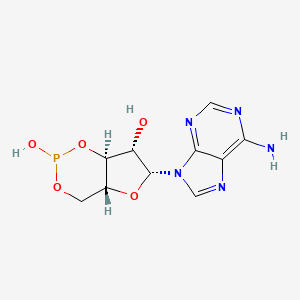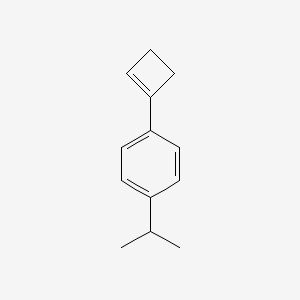
1-(Cyclobut-1-en-1-yl)-4-(propan-2-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclobut-1-en-1-yl)-4-(propan-2-yl)benzene is an organic compound that features a cyclobutene ring attached to a benzene ring with an isopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclobut-1-en-1-yl)-4-(propan-2-yl)benzene typically involves the following steps:
Formation of the Cyclobutene Ring: This can be achieved through cyclization reactions involving suitable precursors.
Attachment to Benzene Ring: The cyclobutene ring can be attached to the benzene ring through a Friedel-Crafts alkylation reaction.
Introduction of Isopropyl Group: The isopropyl group can be introduced via a Friedel-Crafts alkylation or other suitable alkylation methods.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the above synthetic routes for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(Cyclobut-1-en-1-yl)-4-(propan-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the cyclobutene ring to a cyclobutane ring.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkyl halides in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutene ketones, while reduction may produce cyclobutane derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying the effects of cyclobutene-containing compounds on biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(Cyclobut-1-en-1-yl)-4-(propan-2-yl)benzene involves its interaction with molecular targets and pathways. The cyclobutene ring and isopropyl group may influence the compound’s reactivity and binding affinity to specific targets, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(Cyclobut-1-en-1-yl)benzene: Lacks the isopropyl group, which may affect its reactivity and applications.
4-(Propan-2-yl)benzene: Lacks the cyclobutene ring, leading to different chemical properties and uses.
Uniqueness
1-(Cyclobut-1-en-1-yl)-4-(propan-2-yl)benzene is unique due to the presence of both the cyclobutene ring and the isopropyl group, which confer distinct structural and chemical properties, making it valuable for specific applications.
Propiedades
Número CAS |
219906-17-9 |
|---|---|
Fórmula molecular |
C13H16 |
Peso molecular |
172.27 g/mol |
Nombre IUPAC |
1-(cyclobuten-1-yl)-4-propan-2-ylbenzene |
InChI |
InChI=1S/C13H16/c1-10(2)11-6-8-13(9-7-11)12-4-3-5-12/h4,6-10H,3,5H2,1-2H3 |
Clave InChI |
UGNANEBDRJWXPK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C2=CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-((4-Methylphenyl)sulphonyl)-4-[3-(thien-2-YL)-1,2,4-oxadiazol-5-YL]piperidine-1-carboxamide](/img/structure/B13805079.png)
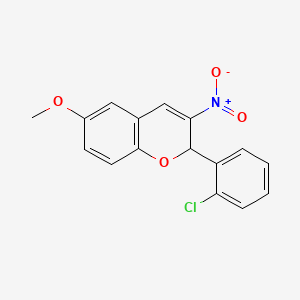
![[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(tributylstannane)](/img/structure/B13805099.png)
![Dipropan-2-yl 2-[bis(methylsulfanyl)methylidene]propanedioate](/img/structure/B13805102.png)

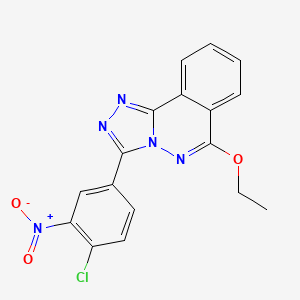
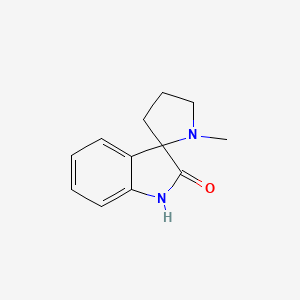
![N-[2-[(2-Chloro-6-cyano-4-nitrophenyl)azo]-5-[(3-methoxybutyl)(2-methoxyethyl)amino]phenyl]acetamide](/img/structure/B13805125.png)
